molecular formula C6H2BrF4N B1412142 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227599-89-4

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1412142
CAS No.: 1227599-89-4
M. Wt: 243.98 g/mol
InChI Key: FVNPYUHMKBSSIR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the regioselective deprotonation at the C-3 position of 2-bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA), followed by trapping with electrophiles such as carbon dioxide . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Amination Reactions: Amines in the presence of catalysts like copper iodide.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Aminopyridines: Formed through amination reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring, which imparts distinct reactivity and properties. This combination makes it a versatile intermediate in various chemical transformations and applications.

Properties

IUPAC Name

3-bromo-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPYUHMKBSSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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